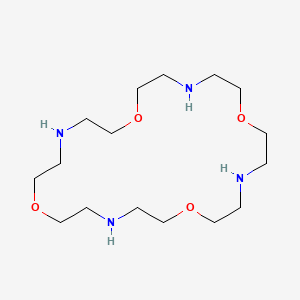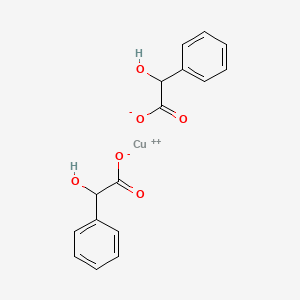
Copper mandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Méthodes De Préparation
Copper mandelate can be synthesized through several methods. One common approach involves the reaction of copper(II) salts with mandelic acid in an aqueous solution. The reaction typically proceeds as follows:
Dissolution of Copper(II) Salt: Copper(II) sulfate or copper(II) chloride is dissolved in water.
Addition of Mandelic Acid: Mandelic acid is added to the solution, resulting in the formation of this compound.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
The reaction conditions, such as temperature and pH, can influence the yield and purity of the product. Industrial production methods may involve more sophisticated techniques to ensure high purity and scalability .
Analyse Des Réactions Chimiques
Copper mandelate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The mandelate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper mandelate has several scientific research applications:
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: this compound is investigated for its potential biological activities, including antimicrobial properties.
Environmental Applications: It is explored for its use in environmental remediation processes.
Mécanisme D'action
The mechanism of action of copper mandelate involves its ability to coordinate with various molecules, influencing their reactivity. The copper ion in this compound can interact with electron-rich sites on other molecules, facilitating chemical reactions. This coordination ability makes this compound an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Copper mandelate can be compared with other copper coordination compounds, such as copper lactate and copper glycolate. While all these compounds involve copper ions coordinated with organic ligands, this compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct chemical properties and reactivity.
Similar Compounds
Copper Lactate: Formed with lactic acid, used in similar catalytic applications.
Copper Glycolate: Formed with glycolic acid, also used in catalysis and material science.
Propriétés
Numéro CAS |
102519-25-5 |
|---|---|
Formule moléculaire |
C16H14CuO6 |
Poids moléculaire |
365.82 g/mol |
Nom IUPAC |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
Clé InChI |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


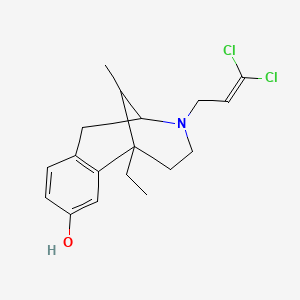
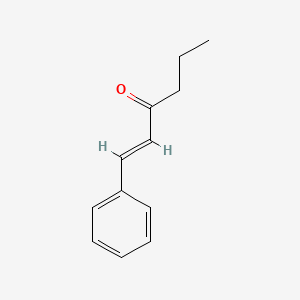
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
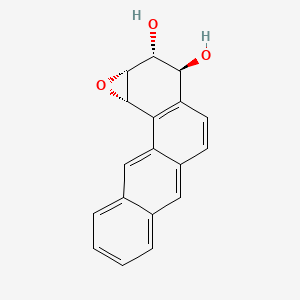
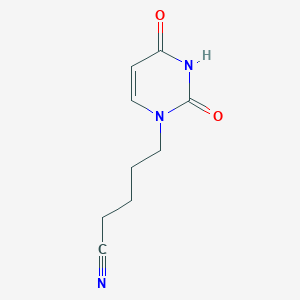


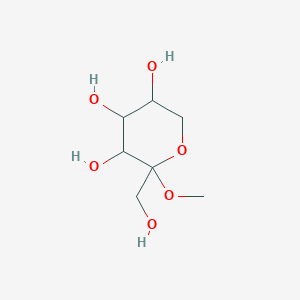

![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
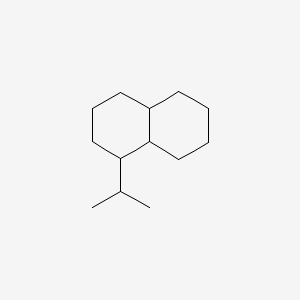
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
